molecular formula C46H93NO6 B12576674 14-Hydroxy-N,N-dioctadecyl-3,6,9,12-tetraoxatetradecan-1-amide CAS No. 187600-74-4

14-Hydroxy-N,N-dioctadecyl-3,6,9,12-tetraoxatetradecan-1-amide

Cat. No.: B12576674
CAS No.: 187600-74-4
M. Wt: 756.2 g/mol
InChI Key: KTXQOFSYPDIMSZ-UHFFFAOYSA-N
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Description

14-Hydroxy-N,N-dioctadecyl-3,6,9,12-tetraoxatetradecan-1-amide is a complex organic compound characterized by its long hydrophobic chains and multiple ether linkages. This compound is of interest due to its unique structural properties, which make it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-Hydroxy-N,N-dioctadecyl-3,6,9,12-tetraoxatetradecan-1-amide typically involves multi-step organic reactions. One common method includes the reaction of dioctadecylamine with a polyethylene glycol derivative, followed by the introduction of a hydroxy group at the terminal position. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to maximize yield. The process may include purification steps such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

14-Hydroxy-N,N-dioctadecyl-3,6,9,12-tetraoxatetradecan-1-amide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The ether linkages can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or thiolates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the amide group may produce a primary or secondary amine.

Scientific Research Applications

14-Hydroxy-N,N-dioctadecyl-3,6,9,12-tetraoxatetradecan-1-amide has several applications in scientific research:

    Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.

    Biology: Investigated for its potential role in membrane studies and as a model compound for lipid interactions.

    Medicine: Explored for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.

    Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.

Mechanism of Action

The mechanism by which 14-Hydroxy-N,N-dioctadecyl-3,6,9,12-tetraoxatetradecan-1-amide exerts its effects is largely dependent on its structural features. The long hydrophobic chains allow it to interact with lipid bilayers, potentially altering membrane fluidity and permeability. The ether linkages and hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

14-Hydroxy-N,N-dioctadecyl-3,6,9,12-tetraoxatetradecan-1-amide is unique due to its specific combination of long hydrophobic chains and multiple ether linkages, which confer distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic compounds with specific interaction capabilities.

Properties

CAS No.

187600-74-4

Molecular Formula

C46H93NO6

Molecular Weight

756.2 g/mol

IUPAC Name

2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-N,N-dioctadecylacetamide

InChI

InChI=1S/C46H93NO6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-47(46(49)45-53-44-43-52-42-41-51-40-39-50-38-37-48)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h48H,3-45H2,1-2H3

InChI Key

KTXQOFSYPDIMSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)COCCOCCOCCOCCO

Origin of Product

United States

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